N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a benzothiazole carboxamide moiety, a 4-fluorophenyl group at position 1, and a methoxy substituent at position 2. The structural complexity of this compound—integrating a fluorinated aromatic system, a heterocyclic benzothiazole, and a methoxy group—suggests tailored electronic and steric properties that may influence binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-14-10-16(25)24(12-8-6-11(20)7-9-12)23-17(14)18(26)22-19-21-13-4-2-3-5-15(13)28-19/h2-10H,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTYGCMLRDVJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dihydropyridazine Core
The dihydropyridazine ring is typically assembled via cyclocondensation of β-keto esters or β-diketones with hydrazines. For this compound, a plausible route involves:
- Step 1 : Reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with methyl hydrazinecarboxylate under acidic conditions to form the pyridazinone intermediate.
- Step 2 : Methoxylation at position 4 via nucleophilic substitution using sodium methoxide in methanol.
Reaction Conditions :
Carboxylic Acid Functionalization
Oxidation of a methyl group at position 3 to a carboxylic acid is achieved using KMnO₄ in alkaline medium. Alternatively, direct incorporation via a pre-functionalized β-keto ester precursor avoids post-cyclization oxidation.
Amide Bond Formation with 2-Amino-1,3-Benzothiazole
The final step involves coupling the dihydropyridazine-3-carboxylic acid with 2-amino-1,3-benzothiazole. Two principal methods are employed:
Classical Acid Chloride Method
- Step 1 : Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- Step 2 : Reaction with 2-amino-1,3-benzothiazole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization Notes :
- Solvent : Dry DCM prevents hydrolysis of the acid chloride.
- Temperature : 0–5°C minimizes side reactions.
- Yield : 68–72%
Coupling Reagent-Mediated Approach
Modern protocols favor reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt):
- Step 1 : Activation of the carboxylic acid with EDCI/HOBt in DMF.
- Step 2 : Addition of 2-amino-1,3-benzothiazole and stirring at room temperature.
Advantages :
- Higher yields (80–85%)
- Reduced racemization risk
- Compatibility with heat-sensitive substrates
Critical Reaction Parameters and Troubleshooting
Solvent Selection
Temperature and Atmosphere
Substituent Effects
- Electron-withdrawing groups (e.g., 4-fluorophenyl): Stabilize the dihydropyridazine ring but may slow amidation kinetics.
- Methoxy group : Requires protection (e.g., as a silyl ether) during acid chloride formation to prevent demethylation.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction (as applied to analogous compounds in source) resolves ambiguities in regiochemistry and confirms the E-configuration of the amide bond.
Comparative Yield Data for Optimization
| Step | Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Dihydropyridazine formation | Cyclocondensation | Ethanol | AcOH | 83 |
| Amidation | EDCI/HOBt | DMF | - | 85 |
| Amidation | SOCl₂ | DCM | TEA | 72 |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups, to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s pyridazinone core (six-membered ring with two adjacent nitrogen atoms) contrasts with thiazolidinone derivatives (five-membered ring with sulfur and nitrogen) in . Pyridazinones generally exhibit greater conformational rigidity, which may enhance target selectivity . Thiazolidinones, such as Compound 4g, are associated with antimicrobial activity due to their sulfur-containing heterocycle, which can disrupt bacterial membranes .
Substituent Effects: 4-Fluorophenyl Group: Present in the target compound and pyridazinones from , this group enhances metabolic stability and modulates lipophilicity. In proteasome inhibitors (e.g., Compound 9), fluorination improves binding to hydrophobic enzyme pockets . Methoxy Group: The 4-methoxy substituent in the target compound may increase solubility compared to non-polar groups (e.g., benzyl in Compound 9). Benzothiazole vs.
Synthesis and Yield: Pyridazinones in are synthesized via coupling reactions (e.g., HATU/DIPEA in DMF) with yields ranging from 22% to 90% . Thiazolidinones in are synthesized in ethanol under reflux with yields up to 70% . The target compound likely requires similar coupling strategies but may face challenges due to the benzothiazole’s steric demands.
Research Implications
- Pharmacological Potential: The benzothiazole-pyridazinone hybrid in the target compound may synergize the proteasome inhibitory activity of pyridazinones () with the antimicrobial properties of benzothiazoles ().
- Structure-Activity Relationship (SAR) : Replacing the cyclopropylcarbamoyl group () with benzothiazole could alter enzyme selectivity, warranting enzymatic assays.
- Optimization: Introducing polar groups (e.g., methoxy) may improve aqueous solubility, addressing a common limitation of pyridazinones .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews existing research on its biological activity, focusing on its antiproliferative effects and potential applications in cancer therapy.
Chemical Structure and Properties
The compound's chemical structure features a benzothiazole moiety linked to a dihydropyridazine core, with additional functional groups that enhance its biological interactions. The molecular formula is , and it exhibits properties characteristic of both the benzothiazole and pyridazine classes of compounds.
Biological Activity Overview
Research has shown that derivatives of benzothiazole exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has been evaluated for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects in vitro. For instance, it has shown efficacy against pancreatic cancer cells with reduced viability at low micromolar concentrations.
| Cell Line | Viability Reduction (%) at 5 µM |
|---|---|
| AsPC-1 | 18.87 |
| BxPC-3 | 9.54 |
| Capan-2 | 30.25 |
| HFF-1 (Normal) | 1.00 |
The data indicates that the compound selectively targets cancer cells while sparing normal cells, which is crucial for therapeutic applications.
The mechanism by which this compound exerts its effects may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways leading to programmed cell death.
- Target Interaction : Computational studies have identified potential targets such as cannabinoid receptors and sentrin-specific proteases that may mediate its antiproliferative effects.
Study 1: Antiproliferative Effects on Pancreatic Cancer
In a study evaluating the compound's effects on pancreatic cancer cell lines (AsPC-1 and BxPC-3), it was found to significantly reduce cell viability in a dose-dependent manner. Notably, when combined with gemcitabine (a standard chemotherapy agent), synergistic effects were observed, enhancing overall cytotoxicity against cancer cells.
Study 2: Selectivity Index Assessment
A selectivity index was calculated to compare the compound's efficacy against cancer cells versus normal cells. The results indicated a favorable profile for therapeutic development due to its higher potency against malignant cells compared to non-cancerous cells.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound integrates a benzothiazole moiety, a 4-fluorophenyl group, and a dihydropyridazine core. The benzothiazole group is associated with pharmacological properties (e.g., enzyme inhibition), while the 4-fluorophenyl group enhances lipophilicity and bioavailability. The methoxy substituent at position 4 modulates electronic effects, potentially stabilizing the dihydropyridazine ring during reactions . Fluorine atoms often improve metabolic stability and binding affinity to biological targets .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their optimization challenges?
Synthesis typically involves:
- Step 1: Condensation of a fluorophenyl precursor with a dihydropyridazine derivative.
- Step 2: Coupling with a benzothiazole-2-amine via carboxamide formation. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to maximize yield and purity. For example, refluxing in ethanol or THF (60–80°C) with catalytic acid/base is common, but side reactions (e.g., ring-opening of dihydropyridazine) require careful control . Chromatography (HPLC or flash column) is critical for purification .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integrity.
- Mass spectrometry (MS) validates molecular weight.
- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches.
- HPLC ensures purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases, receptors) identifies key binding interactions. For example, the fluorophenyl group may occupy hydrophobic pockets, while the benzothiazole moiety engages in π-π stacking. Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) reduce trial-and-error in optimizing synthetic pathways .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:
- Steric effects: Bulkier substituents on the benzothiazole ring reducing target affinity.
- Solubility differences: Methoxy vs. hydroxy groups altering pharmacokinetics. Systematic structure-activity relationship (SAR) studies, paired with free-energy perturbation (FEP) simulations, can isolate critical structural determinants .
Q. How can reaction engineering improve scalability for preclinical studies?
- Flow chemistry: Continuous synthesis minimizes intermediate degradation.
- Design of Experiments (DoE): Statistical optimization of variables (e.g., temperature, stoichiometry) using factorial designs reduces experimental runs by 40–60% .
- Membrane separation technologies: Enhance purity by isolating intermediates via selective filtration .
Methodological Recommendations
- For SAR studies: Use parallel synthesis to generate libraries of analogs with systematic substituent variations .
- For mechanistic studies: Employ stopped-flow kinetics to probe reaction intermediates in real-time .
- For in vivo testing: Prioritize pharmacokinetic profiling (e.g., plasma half-life, bioavailability) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
